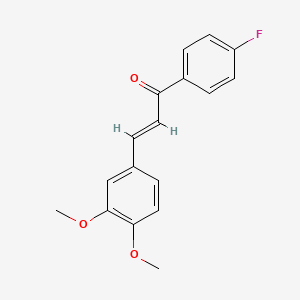
Maleanilic acid, p-methyl-
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of Maleanilic acid, p-methyl- is C11H11NO3 . It is a derivative of maleic anhydride and is composed of two carboxylic acid groups .Chemical Reactions Analysis
Maleanilic acid, p-methyl- has been used in various chemical reactions. For instance, it has been used in the field of analytical chemistry for the gravimetric analysis of zirconium and thorium. It has also been used in a Diels–Alder reaction .Physical And Chemical Properties Analysis
Maleanilic acid, p-methyl- is a crystalline powder with a white color. The molecular weight of this compound is 205.21 g/mol. It is soluble in water and ethanol and is insoluble in ether, benzene, and chloroform.Wissenschaftliche Forschungsanwendungen
Inhibitor for SARS-CoV-2 Main Protease
PMMA has been synthesized as an organoselenium-based derivative and studied as a possible inhibitor for the SARS-CoV-2 Main Protease . The study used molecular docking tools to investigate the organic selenides’ ability to inhibit the SARS-CoV-2 Mpro target .
Drug Synthesis
PMMA is a chemical compound widely used in scientific research, including drug synthesis. The presence of the functional groups within its structure allows it to participate in various chemical reactions, making it a potential candidate for drug synthesis.
Polymerization
PMMA can also be used in polymerization. The maleic acid moiety in its structure can participate in condensation reactions, which are fundamental in the process of polymerization.
Material Science Studies
PMMA’s unique properties make it suitable for various applications in material science studies. The presence of the functional groups within its structure can influence interactions with other molecules, which can be beneficial in material science.
Synthesis of N-(4-chlorophenyl)maleimide
PMMA can be used in the synthesis of N-(4-chlorophenyl)maleimide . This compound has various applications in scientific research, further extending the utility of PMMA .
Study of Chemical and Electronic Properties
The presence of the conjugated double bond system and the electron-donating methyl group on the aromatic ring may influence the electronic properties and reactivity of PMMA . This makes it a useful compound for studying chemical and electronic properties .
Safety and Hazards
Wirkmechanismus
Target of Action
p-Methyl Maleanilic Acid, also known as N-phenylmaleimide, is a compound of interest due to its biological properties and use as intermediates in synthesis . There is no documented information on the specific targets of p-methyl maleanilic acid in any biological system.
Mode of Action
Biochemical Pathways
The synthesis of p-Methyl Maleanilic Acid involves an amine acylation of aniline to produce maleanilic acid . The maleanilic acid is then converted to N-phenylmaleimide, and the N-phenylmaleimide is used as the dienophile in a Diels–Alder reaction with furan . The Diels–Alder reaction produces significant amounts of the endo and exo product .
Pharmacokinetics
A study on organoselenium-based maleanilic acids, which are structurally similar, used admet analysis, molecule electrostatic potential map, dft, and frontier molecular orbital to study the compounds’ pharmacokinetics, drug-likeness characteristics, geometries, and chemical and electronic properties .
Result of Action
Under acidic or basic conditions, p-Methyl Maleanilic Acid may undergo hydrolysis, where the amide bond between the maleic acid and p-methylaniline groups breaks down. This would yield maleic acid and p-methylaniline.
Action Environment
The action environment of p-Methyl Maleanilic Acid can influence its stability and efficacy. For instance, the compound’s reactivity can be affected by the pH of the environment, as it can undergo hydrolysis under acidic or basic conditions.
Eigenschaften
IUPAC Name |
(Z)-4-(4-methylanilino)-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-8-2-4-9(5-3-8)12-10(13)6-7-11(14)15/h2-7H,1H3,(H,12,13)(H,14,15)/b7-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLWFSWMZGGZHGD-SREVYHEPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)/C=C\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801219864 | |
| Record name | (2Z)-4-[(4-Methylphenyl)amino]-4-oxo-2-butenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801219864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Maleanilic acid, p-methyl- | |
CAS RN |
24870-11-9 | |
| Record name | (2Z)-4-[(4-Methylphenyl)amino]-4-oxo-2-butenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24870-11-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butenoic acid, (Z)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58033 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2Z)-4-[(4-Methylphenyl)amino]-4-oxo-2-butenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801219864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



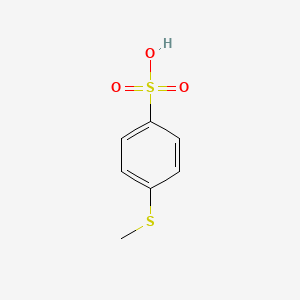
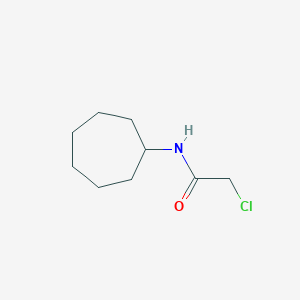
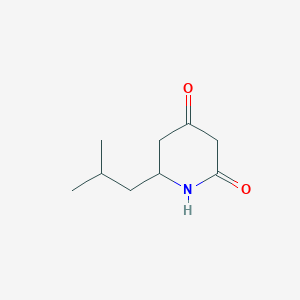
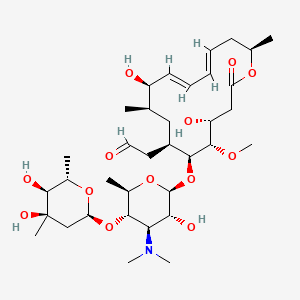
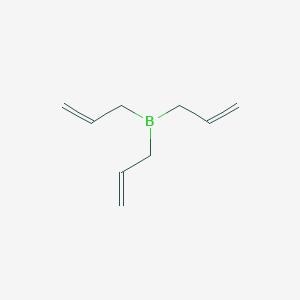
![7-Phenyl-3-(pyridin-4-yl)imidazo[1,2-a]pyridine](/img/structure/B1609387.png)
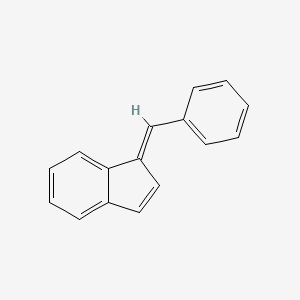
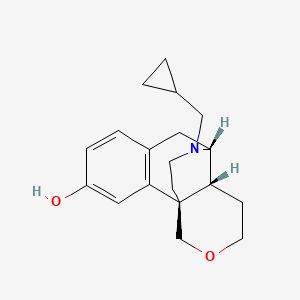
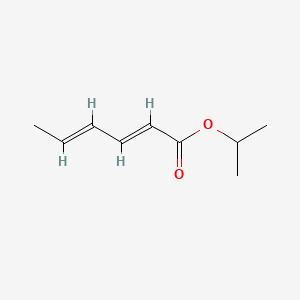
![4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid](/img/structure/B1609393.png)
![4-Chloro-3H-imidazo[4,5-c]pyridin-2-ol](/img/structure/B1609395.png)

